

AT7519 Technical Support Hub: Solubility & Formulation Guide

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Compound of Interest

Compound Name: Pubchem_57369830

CAS No.: 70431-34-4

Cat. No.: B1425434

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Welcome to the AT7519 Technical Support Center. This guide addresses the physicochemical challenges associated with AT7519 (a potent pan-CDK inhibitor). Unlike standard datasheets, this document focuses on the causality of solubility failure and provides self-validating protocols to ensure experimental consistency in both in vitro and in vivo applications.

Quick Reference: Physicochemical Profile

Parameter	Specification	Technical Note
Chemical Nature	Piperidine-4-carboxamide derivative	Weakly basic; hydrophobicity drives aggregation.
Primary Stock Solvent	DMSO (Dimethyl Sulfoxide)	Solubility limit: ~20–25 mg/mL (approx. 50 mM).
Aqueous Solubility	< 1 mg/mL (Water/PBS)	Critical Risk: Precipitates immediately upon direct addition to aqueous media.[1]
Preferred Salt Form	Hydrochloride (HCl)	significantly improves aqueous solubility compared to free base.
In Vivo Vehicle	PEG/Tween/Saline or Acidic Saline	Requires co-solvents or pH adjustment to maintain stability.

Module 1: Stock Solution Preparation

Issue: "I cannot get the powder to dissolve in water, or it forms clumps."

Root Cause: AT7519 is a hydrophobic small molecule. Water molecules form a hydration shell that cannot energetically accommodate the non-polar aromatic rings of AT7519, leading to hydrophobic exclusion (clumping).

Correct Protocol: The DMSO "Wetting" Technique

- **Solvent Choice:** Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use PBS or water for the initial dissolution.
- **Concentration Target:** Aim for a stock concentration of 10 mM or 25 mg/mL.
 - **Calculation:** For 5 mg of AT7519 (MW: ~382.24 g/mol), add 1.30 mL of DMSO to achieve ~10 mM.
- **Mechanical Action:** Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
- **Verification:** Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates undissolved nuclei which will seed massive precipitation later.

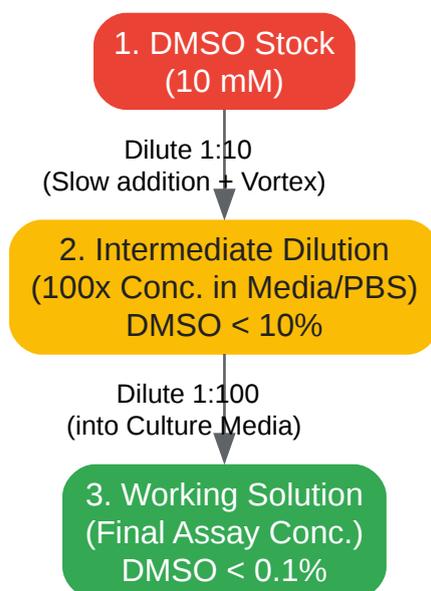
Module 2: Cellular Assay Dilution (In Vitro)

Issue: "My solution turns cloudy when I add the DMSO stock to the cell culture media."

Root Cause: Solvent Shock (Nucleation). When a high-concentration DMSO stock hits an aqueous buffer, the DMSO rapidly diffuses away, leaving the hydrophobic drug molecules exposed to water. This causes local supersaturation and immediate precipitation (crashing out).

The Solution: Intermediate Serial Dilution

Never add 100% DMSO stock directly to the final well plate. Use an intermediate dilution step to lower the kinetic energy barrier.



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Figure 1: Step-wise dilution workflow to prevent solvent shock precipitation. By stepping down the DMSO concentration gradually, you prevent the formation of crystal nuclei.

Protocol:

- Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into culture medium (or PBS) to create a 1 mM (1000 μ M) intermediate. Vortex immediately.
 - Note: This solution may be slightly hazy but should not have large flakes.
- Final Dilution: Dilute the intermediate 1:1000 (or as required) into the final well to reach 1 μ M.
 - Result: Final DMSO concentration is 0.1%, which is non-toxic to most cell lines, and the drug remains solubilized.

Module 3: In Vivo Formulation (Animal Studies)

Issue: "DMSO is toxic to mice at high volumes. How do I formulate AT7519 for IP/IV injection?"

Root Cause: Simple saline cannot solubilize AT7519 at therapeutic doses (e.g., 15 mg/kg). You must use a Co-solvent System or a pH-adjusted vehicle.

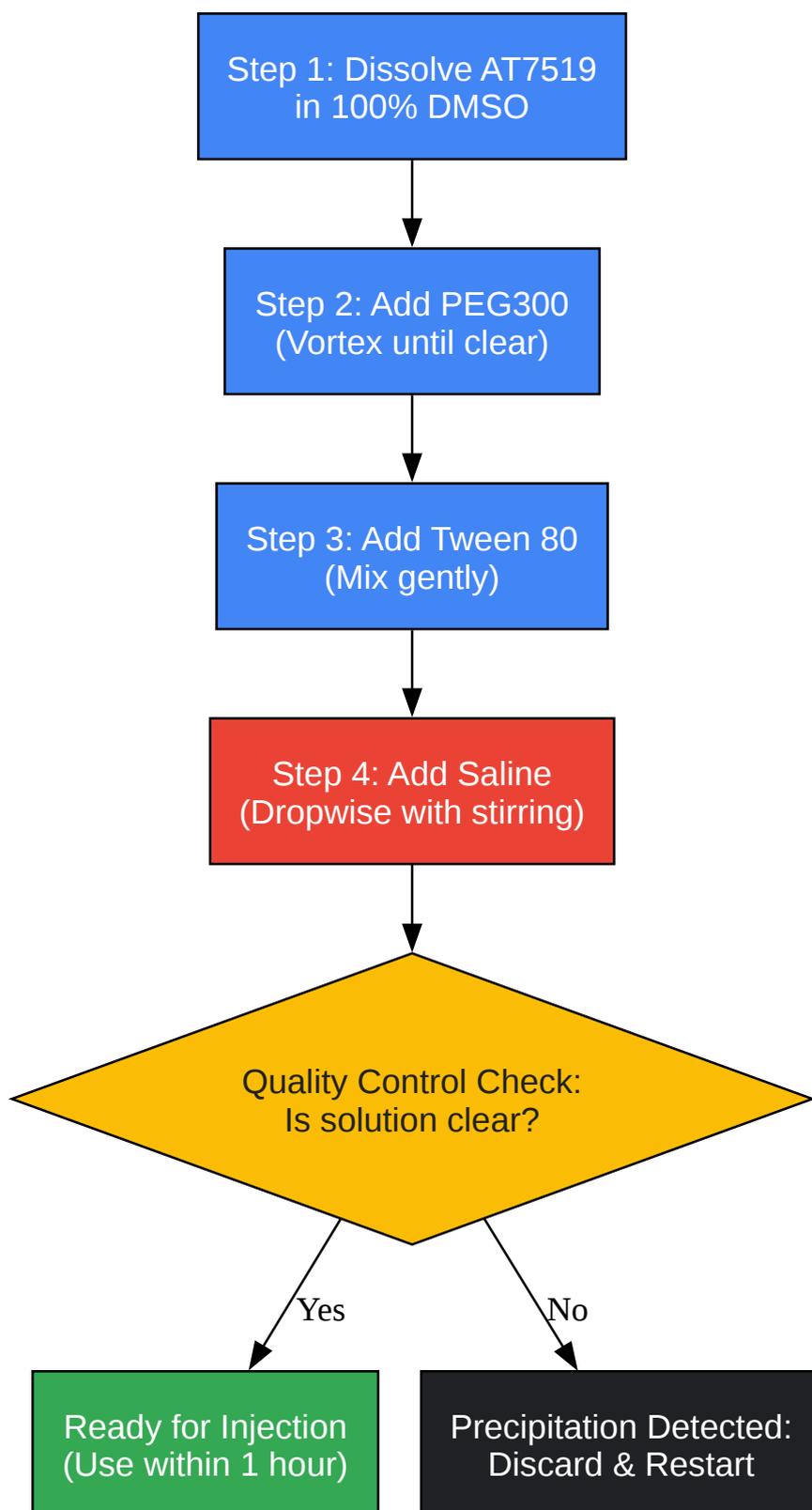
Option A: The "Gold Standard" Co-Solvent Recipe

This formulation is widely cited in literature (e.g., Squires et al.) for maximizing solubility while maintaining biocompatibility.

The Recipe (Prepare fresh):

- 10% DMSO (Solubilizer)
- 40% PEG300 (Polyethylene Glycol - Stabilizer)
- 5% Tween 80 (Surfactant - Prevents aggregation)
- 45% Saline (0.9% NaCl - Bulking agent)

Mixing Order (Critical): You must add components in this exact order. Adding saline too early will crash the drug.



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Figure 2: Critical path for in vivo formulation. The sequential addition of solvents prevents the "hydrophobic collapse" of the drug.

Option B: Acidic Saline (For HCl Salt Only)

If you are using AT7519 Hydrochloride, you may dissolve it in 0.9% Saline, but it often requires slight acidification to ensure stability.

- Protocol: Dissolve AT7519 HCl in 0.9% saline. If cloudiness persists, add 0.1% Acetic Acid or adjust pH to ~4.5.

Module 4: Storage & Stability FAQs

Q: Can I freeze the aqueous working solution? A: NO.

- Reasoning: Freezing aqueous solutions of hydrophobic drugs induces "cryoprecipitation." As water freezes into ice crystals, the drug is excluded from the lattice and forced into high-concentration aggregates that do not re-dissolve upon thawing.
- Rule: Always prepare aqueous dilutions fresh on the day of the experiment.

Q: How long is the DMSO stock stable? A:

- -80°C: > 1 year (Recommended).
- -20°C: ~1–3 months.[2]
- Room Temp: Degrades within days.
- Tip: Aliquot stocks into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which introduce moisture (DMSO is hygroscopic) and reduce solubility.

References

- Squires, M. S., et al. (2009).[1] "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." *Molecular Cancer Therapeutics*.[1]

- Cayman Chemical. (n.d.). "AT7519 (hydrochloride) Product Information." Cayman Chemical Datasheet.
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- Santo, L., et al. (2010). "AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma via GSK-3 β Activation and RNA Polymerase II Inhibition." Oncogene.

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